Cas no 1251697-66-1 (N-(3,5-difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide)

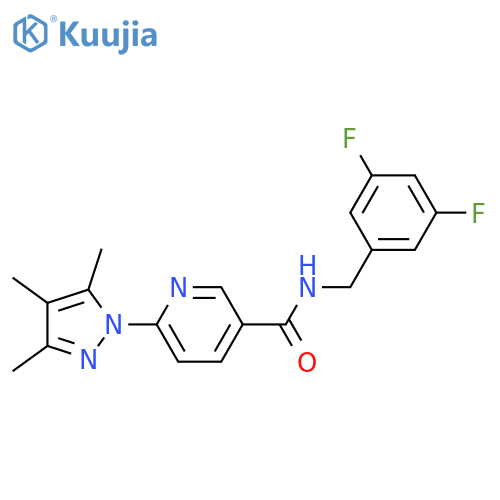

1251697-66-1 structure

商品名:N-(3,5-difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide

N-(3,5-difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide

- F3406-8196

- 1251697-66-1

- AKOS024485780

- CCG-310794

- N-(3,5-difluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

- N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide

- N-(3,5-difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide

-

- インチ: 1S/C19H18F2N4O/c1-11-12(2)24-25(13(11)3)18-5-4-15(10-22-18)19(26)23-9-14-6-16(20)8-17(21)7-14/h4-8,10H,9H2,1-3H3,(H,23,26)

- InChIKey: ZMUKQDUDHRNHNB-UHFFFAOYSA-N

- ほほえんだ: C1=NC(N2C(C)=C(C)C(C)=N2)=CC=C1C(NCC1=CC(F)=CC(F)=C1)=O

計算された属性

- せいみつぶんしりょう: 356.145

- どういたいしつりょう: 356.145

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 484

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.8A^2

- 疎水性パラメータ計算基準値(XlogP): 3.3

N-(3,5-difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-8196-1mg |

N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide |

1251697-66-1 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8196-2μmol |

N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide |

1251697-66-1 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8196-5mg |

N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide |

1251697-66-1 | 90%+ | 5mg |

$69.0 | 2023-05-22 | |

| Life Chemicals | F3406-8196-3mg |

N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide |

1251697-66-1 | 90%+ | 3mg |

$63.0 | 2023-05-22 | |

| Life Chemicals | F3406-8196-4mg |

N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide |

1251697-66-1 | 90%+ | 4mg |

$66.0 | 2023-05-22 | |

| Life Chemicals | F3406-8196-2mg |

N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide |

1251697-66-1 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8196-5μmol |

N-[(3,5-difluorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide |

1251697-66-1 | 90%+ | 5μl |

$63.0 | 2023-05-22 |

N-(3,5-difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

1251697-66-1 (N-(3,5-difluorophenyl)methyl-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量